molecular formula C9H9F3O2 B13949624 1,3-Dimethoxy-5-(trifluoromethyl)benzene

1,3-Dimethoxy-5-(trifluoromethyl)benzene

Cat. No.: B13949624
M. Wt: 206.16 g/mol
InChI Key: PXHWUMSUTPWXKJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with two methoxy groups at the 1- and 3-positions and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1,3-dimethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3

InChI Key

PXHWUMSUTPWXKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation of 1,3-Dimethoxybenzene

One of the primary synthetic routes to 1,3-Dimethoxy-5-(trifluoromethyl)benzene involves the direct trifluoromethylation of 1,3-dimethoxybenzene . This method uses photo-induced or radical trifluoromethylation reactions, which introduce the trifluoromethyl group selectively at the 5-position of the aromatic ring.

  • Pulsed Light-Induced Trifluoromethylation : A novel methodology developed by Maeno and Morii utilizes pulsed light irradiation to induce trifluoromethylation of 1,3-dimethoxybenzene. The reaction conditions, particularly the frequency of pulsed light, significantly influence the regioselectivity and chemical yield of the trifluoromethylated products. The reaction produces a mixture of trifluoromethylated isomers, including the 5-substituted product. Optimization of optical parameters enables control over the selectivity towards 1,3-Dimethoxy-5-(trifluoromethyl)benzene.

  • Reaction Conditions : The trifluoromethyl radical is generated under photo-irradiation conditions, which then attacks the aromatic ring. The methoxy groups direct the trifluoromethylation to the 5-position due to their electron-donating effects and steric factors.

Copper-Mediated Trifluoromethylation of Benzyl Bromides

Another approach involves copper-mediated trifluoromethylation of benzyl bromide derivatives, which can be adapted for the synthesis of trifluoromethylated dimethoxybenzenes.

  • Procedure : A typical reaction involves charging a reaction vessel with copper(II) bis(trifluoroacetate) (Cu(O2CF2SO2F)2) and the appropriate benzyl bromide in dimethylformamide (DMF) under an inert nitrogen atmosphere at low temperature (-78 °C). The mixture is gradually warmed to room temperature, then heated to 60 °C and stirred for several hours. After work-up and purification by silica gel chromatography, the trifluoromethylated product is obtained in moderate to good yields.

  • Application to Dimethoxybenzene Derivatives : While this method is more commonly used for benzyl bromides, it can be adapted to synthesize trifluoromethylated derivatives of 1,3-dimethoxybenzene by preparing suitable brominated intermediates.

Thionyl Chloride Activation of Benzyl Alcohols Followed by Trifluoromethylation

A preparative step in some synthetic routes involves converting benzyl alcohols to more reactive benzyl electrophiles using thionyl chloride, facilitating subsequent trifluoromethylation.

  • General Procedure : Benzyl alcohol (10 mmol) is treated with a catalytic amount of N,N-dimethylformamide (DMF) and thionyl chloride (12 mmol) in dichloromethane at 0 °C. After stirring at room temperature for 1 hour, the reaction mixture is quenched with saturated sodium bicarbonate and extracted. The crude benzyl chloride intermediate is purified by silica gel chromatography.

  • Subsequent Trifluoromethylation : The benzyl chloride thus obtained can be subjected to copper-mediated trifluoromethylation or other radical trifluoromethylation protocols to introduce the trifluoromethyl group at the desired position.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Regioselectivity Notes
Pulsed Light-Induced Trifluoromethylation 1,3-Dimethoxybenzene, CF3 radical source, pulsed light irradiation Variable (up to ~70%) Mixture of isomers; frequency controls selectivity Requires optimization of light frequency to favor 5-position substitution
Copper-Mediated Trifluoromethylation Cu(O2CF2SO2F)2, benzyl bromide derivative, DMF, N2 atmosphere, 60 °C ~67-70% High for targeted benzyl bromides Adaptable for benzyl bromide intermediates derived from dimethoxybenzene
Thionyl Chloride Activation + Trifluoromethylation Benzyl alcohol, thionyl chloride, DMF, CH2Cl2, followed by trifluoromethylation Not directly reported Intermediate formation step Provides reactive benzyl electrophiles for further trifluoromethylation

Research Discoveries and Optimization Insights

  • The photo-induced trifluoromethylation method demonstrates that the frequency of pulsed light is a critical parameter influencing both the chemical yield and regioselectivity of trifluoromethylation on 1,3-dimethoxybenzene. This insight opens avenues for fine-tuning photochemical reactions to favor the 5-position trifluoromethylation product.

  • Copper-mediated trifluoromethylation offers a robust and scalable route, with the ability to tolerate various functional groups and deliver moderate to high yields. The use of copper(II) bis(trifluoroacetate) as a trifluoromethyl source under inert atmosphere conditions is a well-established approach for aromatic trifluoromethylation.

  • The intermediate formation of benzyl chlorides via thionyl chloride activation is a valuable preparatory step, enabling enhanced electrophilicity and facilitating subsequent trifluoromethylation reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Medicinal Chemistry The trifluoromethyl group in 1,3-dimethoxy-5-(trifluoromethyl)benzene enhances metabolic stability and lipophilicity, increasing bioavailability in drug formulations. Compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets, making them valuable in medicinal chemistry.
  • Drug Design Modifications of 1,3-dimethoxy-5-(trifluoromethyl)benzene can lead to variations in biological activity, making it a subject of interest in drug design. The trifluoromethyl group significantly influences binding affinities and selectivities toward enzymes and receptors.
  • Pharmacological Properties The biological activity of 1,3-dimethoxy-5-(trifluoromethyl)benzene has garnered attention due to its potential pharmacological properties.

Synthesis and Reactivity

  • Synthetic Intermediate 1,3-Dimethoxy-5-(trifluoromethyl)benzene is used as a scaffold in synthesizing complex molecules with potential biological activities.
  • ** trifluoromethylation reactions** It can be used for photo-induced trifluoromethylation reactions . The frequency of pulsed light affects the regioselectivities and chemical yields of this reaction .

Comparison with Related Compounds

CompoundStructural FeaturesUnique Aspects
1,3-DimethoxybenzeneLacks trifluoromethyl groupMore hydrophilic due to absence of -CF₃
1,3-Dimethoxy-2-(trifluoromethyl)benzeneTrifluoromethyl at different positionDifferent reactivity patterns
1,3-Dimethoxy-5-iodobenzeneIodine substitution instead of trifluoromethylPotentially different biological activity

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(trifluoromethyl)benzene is primarily influenced by the presence of the trifluoromethyl group. This group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the benzene ring. This, in turn, affects the compound’s reactivity and interactions with other molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their functional groups, synthesis methods, and properties:

Compound Name Key Functional Groups Synthesis Method Physical Properties Applications/Biological Activity
1,3-Dimethoxy-5-[4′-(trifluoromethyl)phenoxy]benzene (32) 1,3-Dimethoxy, phenoxy-CF₃ Ullmann coupling of 3,5-dimethoxyphenol and 1-iodo-4-(trifluoromethyl)benzene Colorless oil Intermediate for dibenzofuran derivatives (e.g., kinase inhibitors)
(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene 1,3-Dimethoxy, CF₃-propenyl Cross-coupling of potassium (E)-2-(3,5-dimethoxystyryl)ethylenyltrifluoroborate Colorless oil Potential use in materials science due to conjugated double bonds
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid 1,3-Dicarboxy, 5-CF₃ Not specified (likely via nitration/reduction of isophthalic acid derivatives) Solid Building block for polymers or metal-organic frameworks (MOFs)
2,3-Dimethoxy-5-(trifluoromethyl)pyridine Pyridine ring, 2,3-dimethoxy, 5-CF₃ Not specified (heterocyclic synthesis) Liquid (CAS 124432-61-7) Pharmaceutical intermediate; electronic effects differ due to pyridine’s electron-deficient ring
1,3-Dimethoxy-5-(methylthio)benzene 1,3-Dimethoxy, 5-methylthio Not specified (thioether formation via nucleophilic substitution) Not reported Less electron-withdrawing than CF₃; potential in agrochemicals
trans-1,3-Dimethoxy-5-(4-methoxystyryl)benzene (ST18) 1,3-Dimethoxy, trans-styryl, 4-methoxy Aldol condensation or Wittig reaction Solid (studied for photooxidation) Antiparasitic activity (Trypanosoma cruzi), antioxidant properties, cytotoxicity studies

Key Research Findings and Analysis

Electronic and Steric Effects
  • Trifluoromethyl vs. Phenoxy-CF₃ (Compound 32): While both contain a CF₃ group, compound 32 includes a phenoxy bridge, reducing steric hindrance but increasing rotational freedom. This structural difference may influence binding interactions in kinase inhibitors .
  • Trifluoromethyl vs. The CF₃ group’s electron-withdrawing nature stabilizes the double bond .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Analogs with polar groups (e.g., dicarboxylic acid in ) exhibit lower logP values, reducing bioavailability but improving water solubility .
  • Photooxidation Stability : Stilbene derivatives like ST18 undergo photooxidation to form aldehydes, limiting their use in light-exposed applications. The absence of a styryl group in 1,3-Dimethoxy-5-(trifluoromethyl)benzene may confer greater stability .

Biological Activity

1,3-Dimethoxy-5-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, is gaining attention in medicinal chemistry due to its unique structural features that enhance its biological activity. This article delves into the compound's pharmacological properties, synthesis methods, and its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 1,3-Dimethoxy-5-(trifluoromethyl)benzene is C₉H₉F₃O₂. The compound features two methoxy groups (-OCH₃) at the 1 and 3 positions and a trifluoromethyl group (-CF₃) at the 5 position of the benzene ring. This arrangement significantly alters its electronic properties and lipophilicity, which are crucial for its biological activity.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1,3-DimethoxybenzeneLacks trifluoromethyl groupMore hydrophilic due to absence of -CF₃
1,3-Dimethoxy-2-(trifluoromethyl)benzeneTrifluoromethyl at different positionDifferent reactivity patterns
1,3-Dimethoxy-5-iodobenzeneIodine substitution instead of -CF₃Potentially different biological activity

Pharmacological Properties

The trifluoromethyl group enhances metabolic stability and improves lipophilicity, which can increase bioavailability in drug formulations. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets, making them valuable in medicinal chemistry.

Interaction Studies

Studies have shown that 1,3-dimethoxy-5-(trifluoromethyl)benzene can interact with various enzymes and receptors due to its structural features. The electron-withdrawing nature of the trifluoromethyl group influences binding affinities and selectivities. Modifications on this compound can lead to variations in biological activity, making it a subject of interest in drug design.

Case Studies and Research Findings

Recent research has explored the compound's potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that trifluoromethylated compounds may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, compounds similar to 1,3-dimethoxy-5-(trifluoromethyl)benzene have shown promising results in inhibiting cancer cell proliferation in vitro .
  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. In laboratory settings, it demonstrated activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Synthesis Methods

Various synthesis methods have been developed for creating 1,3-dimethoxy-5-(trifluoromethyl)benzene:

  • Trifluoromethylation Reactions : Recent advancements include photo-induced trifluoromethylation techniques that enhance yield and regioselectivity. This method utilizes pulsed light to control the reaction conditions effectively .
  • Organic Synthesis Approaches : Traditional organic synthesis methods have also been employed to produce this compound, often involving the introduction of the trifluoromethyl group through nucleophilic substitution reactions .

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